4-(trifluoromethyl)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl groups (-CF3) are often used in medicinal chemistry due to their ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds . Indazoles are a type of heterocyclic compound that have been used in various pharmaceuticals due to their wide range of biological activities.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be achieved through various methods, including transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Chemical Reactions Analysis
Trifluoromethyl groups are known for their reactivity. They can participate in various chemical reactions, often enhancing the reactivity of the compounds they are part of .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group and an indazole structure would depend on its specific chemical structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 4-(trifluoromethyl)-1H-indazol-3-amine is known to enhance the pharmacological properties of drugs . This compound could be utilized in the development of new medications, particularly for diseases where modulation of protein interactions is key. Its structure allows for potential use in creating small molecule inhibitors that can interfere with protein-protein interactions within cellular processes.
Antifungal Agents
Compounds with a trifluoromethyl group have shown significant antifungal activity . 4-(trifluoromethyl)-1H-indazol-3-amine could serve as a scaffold for developing new antifungal agents, potentially offering a new line of defense against fungal pathogens that are resistant to current treatments.
Enzyme Inhibition
The trifluoromethyl group is a common feature in enzyme inhibitors . As such, 4-(trifluoromethyl)-1H-indazol-3-amine could be researched for its potential to inhibit specific enzymes that are therapeutic targets, such as those involved in cancer or neurodegenerative diseases.
Agricultural Chemicals
In agrochemistry, the trifluoromethyl group is often incorporated into compounds to improve their activity and stability . 4-(trifluoromethyl)-1H-indazol-3-amine could be explored for its use in developing new pesticides or herbicides with enhanced efficacy and reduced environmental impact.
Catalysis
Organofluorine compounds are known to act as catalysts in various chemical reactions . The 4-(trifluoromethyl)-1H-indazol-3-amine could be investigated for its catalytic properties, potentially leading to more efficient and selective chemical processes.
Diagnostic Imaging
Fluorinated compounds are often used in diagnostic imaging . The incorporation of 4-(trifluoromethyl)-1H-indazol-3-amine into imaging agents could improve their binding affinity and specificity, enhancing the quality of imaging for medical diagnostics.
Therapeutic Research
The trifluoromethyl group-containing compounds have been granted “Fast Track” designation by the FDA for certain therapies . Research into 4-(trifluoromethyl)-1H-indazol-3-amine could focus on its therapeutic applications, particularly in the treatment of advanced cancers or other serious conditions.
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, fluoxetine, a compound with a similar trifluoromethyl group, is known to block the reuptake transporter protein, which is located in the presynaptic terminal .
Mode of Action
For example, fluoxetine blocks the reuse of serotonin by blocking the reuptake transporter protein . Another compound, TFM, is hypothesized to impair mitochondrial oxidative phosphorylation or interfere with gill ion uptake .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . For instance, fluoxetine, which contains a trifluoromethyl group, is known to affect the serotonin pathway .
Pharmacokinetics
It’s known that trifluoromethyl-containing compounds like flutamide are absorbed in the small intestine and undergo extensive first-pass metabolism . The major metabolites of flutamide are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
For instance, fluoxetine, which contains a trifluoromethyl group, is known to block the reuse of serotonin, affecting mood regulation .
Action Environment
For instance, the photodegradation of trifluralin, a trifluoromethyl-containing compound, has been studied, showing that environmental factors can influence its degradation .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)-1H-indazol-3-amine involves the reaction of 4-bromo-1H-indazole with trifluoromethylamine followed by reduction of the resulting intermediate.", "Starting Materials": [ "4-bromo-1H-indazole", "trifluoromethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-bromo-1H-indazole is reacted with trifluoromethylamine in the presence of a suitable solvent and base (e.g. potassium carbonate) to yield 4-(trifluoromethyl)-1H-indazole.", "Step 2: The resulting intermediate is then reduced using a suitable reducing agent (e.g. sodium borohydride) in the presence of a suitable solvent (e.g. ethanol) to yield 4-(trifluoromethyl)-1H-indazol-3-amine." ] } | |
CAS RN |
60330-34-9 |
Product Name |
4-(trifluoromethyl)-1H-indazol-3-amine |
Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.